Lipophilicity (XLogP3) vs Fenofibric Acid
The computed octanol-water partition coefficient (XLogP3) for 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is 4.8 [1]. For fenofibric acid (CAS 42017-89-0; 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid), PubChem's computed XLogP3 is 3.8 [2]. The 1.0 log unit difference indicates that replacing the 4-chlorobenzoyl group of fenofibric acid with a 4-isopropyl group and adding a benzyl side chain results in a substantially more lipophilic molecule.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | Fenofibric acid (PubChem CID 64929), XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = +1.0 (target compound 10-fold more lipophilic by predicted partition) |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2021.05.07 |
Why This Matters
The 10-fold higher predicted lipophilicity directly impacts solubility, permeability, and protein binding profiles, making this compound a distinct chemical tool for exploring lipophilic tolerance in target binding pockets compared to the clinically used fenofibric acid scaffold.
- [1] PubChem. (2026). Compound Summary for CID 10732831: XLogP3 computed property. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 64929: Fenofibric acid, XLogP3 computed property. National Center for Biotechnology Information. View Source
